![molecular formula C6H6ClNO2 B1309655 Methyl 3-chloro-1H-pyrrole-2-carboxylate CAS No. 226410-00-0](/img/structure/B1309655.png)
Methyl 3-chloro-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 3-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6ClNO2 . It is also known by other names such as “METHYL 3-CHLOROPYRROLE-2-CARBOXYLATE” and "3-chloro-1h-pyrrole-2-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular weight of “Methyl 3-chloro-1H-pyrrole-2-carboxylate” is 159.57 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 159.0087061 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-chloro-1H-pyrrole-2-carboxylate” has a density of 1.4±0.1 g/cm³ . The boiling point is 270.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 42.1 Ų .Scientific Research Applications
Chemical Synthesis
“Methyl 3-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 226410-00-0 . It is often used as a building block in the synthesis of more complex molecules in chemical research .
Drug Discovery
Pyrrole derivatives, including “Methyl 3-chloro-1H-pyrrole-2-carboxylate”, have been found to exhibit good cytotoxic activity against some cancer cell lines . This makes them valuable in the field of drug discovery, particularly in the development of new anticancer drugs .
Material Science
Pyrrole derivatives are also used in material science. They can be used in the creation of conductive polymers, which have applications in a variety of fields, including electronics and renewable energy .
Catalysis
In the field of catalysis, pyrrole derivatives are used in the development of new catalysts. These catalysts can be used to speed up chemical reactions, making industrial processes more efficient .
Biomarker for Diabetes
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the importance of the Py-2-C skeleton in vivo and suggests that molecules containing this skeleton have various biological functions .
Natural Product Research
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including “Methyl 3-chloro-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . Research into these natural products can lead to the discovery of new drugs and therapies .
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTWBUEAJFGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415923 | |
Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
CAS RN |
226410-00-0 | |
Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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